molecular formula C9H9BrOS B13151986 (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol

(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol

Cat. No.: B13151986
M. Wt: 245.14 g/mol
InChI Key: WDULHIWNGMZAQT-QMMMGPOBSA-N
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Description

(4S)-6-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is a chiral synthetic intermediate of significant interest in pharmaceutical and organic chemistry research. This compound features a benzothiopyran core, a privileged scaffold in drug discovery, and is characterized by a bromo substituent and a stereogenic center with (S)-configuration, which is critical for studying stereoselective biological interactions . Researchers utilize this brominated thiochroman derivative primarily as a key building block for the synthesis of more complex molecules. Its structure is closely related to compounds investigated for central nervous system (CNS) activity, including potential applications in the development of therapies for anxiety, mania, and depression . The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid exploration of structure-activity relationships (SAR). The 4-ol functional group provides an additional site for chemical modification or for studying molecular interactions. Compounds within this structural class have been designed to interact with specific biological targets; for instance, some advanced analogues are known to act as inhibitors of metabolic enzymes like the inducible form of 6-phosphofructose-2-kinase, highlighting their value in oncology research . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the compound adhering to all applicable laboratory safety protocols.

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

(4S)-6-bromo-3,4-dihydro-2H-thiochromen-4-ol

InChI

InChI=1S/C9H9BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m0/s1

InChI Key

WDULHIWNGMZAQT-QMMMGPOBSA-N

Isomeric SMILES

C1CSC2=C([C@H]1O)C=C(C=C2)Br

Canonical SMILES

C1CSC2=C(C1O)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Multi-Step Cyclization and Bromination Strategy

One common approach to synthesizing benzothiopyran derivatives involves:

  • Starting from appropriately substituted phenols or thiophenols.
  • Formation of the dihydrobenzothiopyran ring via intramolecular cyclization.
  • Introduction of the bromine substituent through selective electrophilic aromatic substitution.
  • Hydroxylation at the 4-position via controlled oxidation or nucleophilic substitution.

A representative synthetic route adapted from related benzothiopyran syntheses includes:

Step Reagents and Conditions Description
1 Starting from 3,3-dimethylallyl bromide and thiophenol derivative Formation of thioether intermediate via nucleophilic substitution
2 Polyphosphoric acid in toluene, 100 °C, 48 h, inert atmosphere (sealed tube) Cyclization to form the benzothiopyran ring system
3 Controlled bromination using N-bromosuccinimide (NBS) or bromine under mild conditions Selective bromination at the 6-position
4 Hydroxylation at C-4 via stereoselective nucleophilic attack or oxidation Introduction of the hydroxyl group with stereocontrol

This method is supported by literature on 6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran synthesis, which shares structural similarities and synthetic challenges.

Stereochemical Control and Enantioselective Synthesis

The (4S) stereochemistry at the hydroxyl-bearing carbon is critical. Strategies to achieve this include:

  • Use of chiral auxiliaries or catalysts during the ring closure or hydroxylation step.
  • Employing asymmetric reduction or oxidation techniques on prochiral intermediates.
  • Resolution of racemic mixtures via chiral chromatography or crystallization.

These approaches ensure the desired enantiomeric excess and purity, although specific protocols for this compound require further literature exploration.

Comparative Data Table of Synthetic Parameters

Parameter Multi-Step Cyclization & Bromination Q-Tube-Assisted Cyclocondensation
Reaction Time 24–48 hours 45 minutes
Temperature 100 °C (sealed tube) 170 °C (Q-tube reactor)
Atmosphere Inert (N2 or Ar) Sealed, pressurized
Yield Moderate to high (dependent on step) High (reported for related compounds)
Scalability Moderate High
Stereochemical Control Requires chiral reagents/conditions Potentially high due to controlled environment
Environmental Impact Uses polyphosphoric acid, organic solvents Green protocol, less waste

Analytical Characterization Supporting Preparation

Post-synthesis, the compound is characterized by:

  • Mass spectrometry: Molecular ion peaks consistent with C9H9BrO2S (m/z ~228.99 for [M+H]+).
  • NMR spectroscopy: Confirmation of ring structure, bromine substitution, and hydroxyl group.
  • X-ray crystallography: To confirm stereochemistry and molecular conformation.
  • Chromatographic purity: HPLC or GC-MS to assess enantiomeric purity and overall yield.

Predicted collision cross-section data for various adducts support compound identity in ion mobility spectrometry.

Summary and Outlook

The preparation of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol involves careful orchestration of ring formation, selective bromination, and stereoselective hydroxylation. Established multi-step synthetic routes using polyphosphoric acid-mediated cyclization and selective bromination remain foundational. Emerging green chemistry techniques, such as Q-tube-assisted cyclocondensation, offer promising alternatives for efficient and scalable synthesis with better environmental profiles.

Further research into enantioselective methodologies and catalytic asymmetric synthesis will enhance the availability of this compound for pharmaceutical and chemical applications.

Chemical Reactions Analysis

Types of Reactions

(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom at the 6th position can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium methoxide (NaOCH3), sodium thiolate (NaSMe)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of 3,4-dihydro-2H-1-benzothiopyran-4-ol

    Substitution: Formation of substituted benzothiopyrans with various functional groups

Scientific Research Applications

(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Compound 14f : 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one
  • Molecular Formula : C₁₈H₂₀O₅
  • Molecular Weight : 316.35 g/mol
  • Functional Groups : Ethoxy, benzoyl, hydroxyl, pyran-2-one
  • Melting Point : 94°C
  • Synthesis : Ethoxy sodium-mediated nucleophilic addition followed by crystallization .
  • Applications : Intermediate in heterocyclic library synthesis.
Compound 14g : 3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one
  • Molecular Formula : C₂₂H₂₂O₄S
  • Molecular Weight : 382.48 g/mol
  • Functional Groups : Benzylmercapto, benzoyl, hydroxyl, pyran-2-one
  • Melting Point : 84–86°C
  • Synthesis : Thiol-ene reaction with benzyl mercaptan .

Comparison with Target Compound :

  • Structural Differences : The target lacks the pyran-2-one ring and instead has a dihydrobenzopyran core.
  • Functional Groups : Both 14f and 14g feature ester-like pyran-2-one systems, whereas the target compound has a hydroxyl group directly on the benzopyran.
  • Reactivity : The bromine in the target compound offers a handle for cross-coupling reactions, unlike the ethoxy/mercapto groups in 14f/g .

Brominated Pharmaceuticals: Sulfonamide Derivatives

Compound 17 : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide
  • Molecular Formula : C₂₅H₂₄BrClN₄O₃S
  • Molecular Weight : 575.91 g/mol
  • Melting Point : 129–130°C
  • Key Features : Bromine, sulfonamide, pyrazole, indole moieties .
Compound 18 : 4-(4-Bromo-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide
  • Molecular Formula : C₂₆H₂₆BrN₄O₄S
  • Molecular Weight : 585.94 g/mol
  • Melting Point : 160–161°C
  • Key Features : Methoxy-substituted aryl group .

Comparison with Target Compound :

  • Complexity : Compounds 17 and 18 are larger (MW >500 g/mol) and contain multiple pharmacophores (sulfonamide, indole), making them drug candidates.
  • Bromine Role : In the target compound, bromine aids in synthetic diversification, whereas in 17/18, it is part of a bioactive pyrazole core .

Chiral Lactones: Flavoring Agents

(4S,6Z)-6-Dodecen-4-olide
  • Molecular Formula : C₁₂H₂₀O₂
  • Molecular Weight : 196.29 g/mol
  • Applications : Milk flavor enhancer .
(4S,6E)-6-Dodecen-4-olide
  • Molecular Formula : C₁₂H₂₀O₂
  • Molecular Weight : 196.29 g/mol
  • Applications : Higher flavor intensity than the Z-isomer .

Comparison with Target Compound :

  • Functionality : The lactones’ ester groups contrast with the hydroxyl and bromine in the benzopyran, dictating divergent applications .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Key Functional Groups
(4S)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol C₉H₉BrO₂ 229.07 N/A Bromine, hydroxyl
14f C₁₈H₂₀O₅ 316.35 94 Pyran-2-one, ethoxy
17 C₂₅H₂₄BrClN₄O₃S 575.91 129–130 Sulfonamide, pyrazole
(4S,6Z)-6-Dodecen-4-olide C₁₂H₂₀O₂ 196.29 N/A Lactone, double bond (Z)

Key Research Findings

Reactivity: The bromine in (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol enables Suzuki-Miyaura couplings, distinguishing it from non-halogenated analogs like lactones .

Chirality : The (4S) configuration is critical for enantioselective applications, similar to flavor-enhancing lactones .

Thermal Stability : Sulfonamide derivatives (e.g., 17) exhibit higher melting points (>120°C) due to hydrogen bonding, unlike the target compound .

Biological Activity

(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is C9H10BrNSC_9H_{10}BrNS with a molecular weight of 244.15 g/mol. The compound is characterized by its unique thiopyran structure, which contributes to its biological activity.

PropertyValue
Molecular FormulaC9H10BrNS
Molecular Weight244.15 g/mol
Melting Point31-32 °C
Purity95%

Antimicrobial Activity

Recent studies have indicated that (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with membrane integrity.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary research suggests that (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol induces apoptosis in cancer cell lines through the activation of caspase pathways. A study demonstrated a dose-dependent reduction in cell viability in breast cancer cell lines, indicating its potential as a chemotherapeutic agent.

Neuroprotective Effects

Furthermore, (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol has shown promise in neuroprotection. Experimental models suggest that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's.

Case Studies

Several case studies have been documented to explore the effects of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol:

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The researchers noted a significant reduction in bacterial load when treated with varying concentrations of the compound over 24 hours.
  • Cancer Cell Line Study : In a controlled laboratory setting, researchers observed that treatment with (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol led to a 60% decrease in viability of MCF7 breast cancer cells after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
  • Neuroprotection Research : A recent investigation assessed the neuroprotective effects of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings indicated that pre-treatment with the compound significantly reduced markers of oxidative damage and apoptosis.

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